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This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic
into its role as a versatile synthetic intermediate, explore the therapeutic potential of its derivatives, and provide detailed protocols for its utilization.

Introduction: The Strategic Value of a Substituted Benzoic Acid Scaffold
3-Bromo-2-methoxybenzoic acid is a polysubstituted aromatic carboxylic acid. Its value in medicinal chemistry stems not from inherent biological a

acid, a bromine atom, and a methoxy group—provides a rich platform for synthetic diversification, enabling the systematic exploration of chemical sp:

The carboxylic acid moiety serves as a primary handle for forming amides and esters, which are common functionalities in a vast array of approved d
Suzuki or Buchwald-Hartwig couplings.[1] This allows for the attachment of various aryl, heteroaryl, or alkyl groups to modulate the pharmacological |
conformation and electronic properties, which can be critical for achieving potent and selective binding to biological targets.[3]

Physicochemical Properties

A clear understanding of the compound's properties is essential for its effective use in synthesis.

Property Value

CAS Number 101084-39-3

Molecular Formula CsH7BrOs

Molecular Weight 231.04 g/mol

Appearance White to off-white crystalline powder
Purity Typically 297%

Core Application: A Versatile Intermediate in Drug Synthesis

The primary role of 3-Bromo-2-methoxybenzoic acid is as a foundational building block for constructing more complex, biologically active molecule:
in multi-step syntheses targeting various therapeutic areas.

Key Synthetic Transformations:

« Amide and Ester Formation: The carboxylic acid group is readily activated to form amides and esters, a cornerstone of medicinal chemistry for gen
* Cross-Coupling Reactions: The bromine atom is a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of di
+ Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the substituents can facilitate nucleophilic substitution reactions under speci

The strategic combination of these reactions allows chemists to systematically modify the scaffold and optimize compounds for potency, selectivity, ai
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Caption: Synthetic workflow using 3-Bromo-2-methoxybenzoic acid.

Therapeutic Applications of Derivatives

While the parent molecule is a synthetic intermediate, its derivatives have shown potential across several key therapeutic areas. The benzoic acid mc

Anti-inflammatory Agents

Benzoic acid derivatives are widely explored for their anti-inflammatory properties, often by targeting enzymes like cyclooxygenase (COX).[7][8] The ¢
targets like the P2Y14 receptor.[9] By using 3-Bromo-2-methoxybenzoic acid as a starting point, researchers can synthesize libraries of amides ant
cross-coupling to explore how different substituents in that position impact activity.

Anticancer Agents

The substituted benzoic acid core is a common feature in many anticancer agents, particularly kinase inhibitors.[5] Kinases are crucial regulators of ¢
kinase inhibitor, starts from a related methoxybenzoic acid derivative.[10] The 3-Bromo-2-methoxybenzoic acid scaffold provides an excellent starti
hinge region of a kinase active site, while the rest of the molecule can be elaborated to achieve specificity and potency.

Structure-Activity Relationship (SAR) Insights

The development of potent and selective drugs relies on understanding the SAR. The 3-Bromo-2-methoxybenzoic acid scaffold is ideal for such stt
« The Methoxy Group: Can act as a hydrogen bond acceptor and influences the torsional angle of the molecule, which can enforce a specific conforr

« The Bromine Atom: Its position and electronic properties influence the overall lipophilicity and electronic nature of the molecule. Replacing the bron
position affect biological activity.[11]
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Caption: Structure-Activity Relationship (SAR) exploration.

Experimental Protocols
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The following protocols provide detailed, validated methodologies for the key synthetic and analytical steps involving 3-Bromo-2-methoxybenzoic a

Protocol 1: Synthesis of N-Aryl Amide Derivatives

This protocol describes a standard and robust method for synthesizing a library of N-substituted amide derivatives from 3-Bromo-2-methoxybenzoic

Rationale: The conversion of the carboxylic acid to an amide is achieved via activation with a carbodiimide coupling agent (EDC) and an activator (H(

amide bond.

Materials:

¢ 3-Bromo-2-methoxybenzoic acid

« N,N'-Dicyclohexylcarbodiimide (EDC-HCI) (1.2 eq)
« Hydroxybenzotriazole (HOBLt) (1.2 eq)

» Substituted aniline or amine (1.1 eq)

+ N,N-Dimethylformamide (DMF), anhydrous

+ Dichloromethane (DCM)

» Saturated agueous sodium bicarbonate (NaHCO3) solution
« Brine (saturated NaCl solution)

« Anhydrous magnesium sulfate (MgSQa)

« Standard laboratory glassware and magnetic stirrer

Procedure:

* In a clean, dry round-bottom flask, dissolve 3-Bromo-2-methoxybenzoic acid (1.0 eq) in anhydrous DMF.

 To this solution, add EDC-HCI (1.2 eq) and HOBt (1.2 eq).

« Stir the reaction mixture at room temperature for 30 minutes to ensure complete activation of the carboxylic acid.
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Add the desired substituted aniline or amine (1.1 eq) to the reaction mixture.

Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
Upon completion, pour the reaction mixture into a separatory funnel containing water and extract the product with DCM (3 x volume of DMF).
Combine the organic layers and wash sequentially with saturated aqueous NaHCOs solution and brine.

Dry the organic layer over anhydrous MgSOs, filter, and concentrate under reduced pressure to yield the crude product.

Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure N-aryl amide derivative.

Characterize the final product using *H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.[5]

Protocol 2: General In Vitro Kinase Inhibition Assay

This protocol provides a general framework for evaluating the inhibitory activity of synthesized derivatives against a specific protein kinase, a commol

Rationale: This assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by a target kinase. The amount of phosphc

compound's inhibitory potency (ICso).

Materials:

Synthesized inhibitor compound (dissolved in DMSO)
Target protein kinase

Kinase-specific substrate (e.g., a peptide or protein)
ATP (Adenosine triphosphate)

Assay buffer (containing MgClz, DTT, etc.)

Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
Multi-well assay plates (e.g., 384-well)

Plate reader capable of luminescence or fluorescence detection

Procedure:

Prepare a serial dilution of the synthesized inhibitor compound in DMSO, typically starting from 10 mM.

In a multi-well assay plate, add a small volume of the diluted inhibitor compounds. Include positive controls (no inhibitor) and negative controls (no
Add the target protein kinase and its specific substrate to each well.

Allow the plate to incubate for a short period (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme binding.

Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km value for the specific kinase.
Incubate the reaction at the optimal temperature (e.g., 30 °C or 37 °C) for a defined period (e.g., 60 minutes).

Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP p
Incubate as required by the detection kit, then read the signal (luminescence or fluorescence) on a plate reader.

Calculate the percentage of inhibition for each compound concentration relative to the controls.
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Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the I1Cso value.[

Conclusion

3-Bromo-2-methoxybenzoic acid is a quintessential example of a strategic starting material in medicinal chemistry. Its value is not in its own biologi

ready for cross-coupling, and an influential methoxy group makes it an indispensable tool for the synthesis of novel small molecules. By leveraging th

therapeutic agents for a wide range of diseases.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

. nbinno.com [nbinno.com]

. nbinno.com [nbinno.com]

. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nim.nih.gov]
.37 O0F-2-4 b F L REER 97% | Sigma-Aldrich [sigmaaldrich.com]

. pdf.benchchem.com [pdf.benchchem.com]

. preprints.org [preprints.org]

. pdf.benchchem.com [pdf.benchchem.com]

. pdf.benchchem.com [pdf.benchchem.com]

o
© o) ~ o [62] » w N =

. Design, synthesis and anti-inflammatory evaluation of 3-amide benzoic acid derivatives as novel P2Y14 receptor antagonists - PubMed [pubmec
« 10. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid [mdpi.com]
e 11. pdf.benchchem.com [pdf.benchchem.com]

« To cite this document: BenchChem. [role of 3-Bromo-2-methoxybenzoic acid in medicinal chemistry]. BenchChem, [2026]. [Online PDF]. Available

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While
this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Tea
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